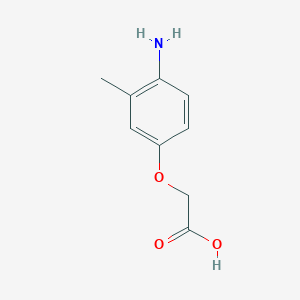![molecular formula C7H11N3O2S B12051986 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid](/img/structure/B12051986.png)
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and a sulfanyl group attached to a butanoic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid can be achieved through a multi-step process. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. This intermediate is then hydrolyzed under acidic conditions to produce the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same reaction pathway as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, potentially yielding various reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl group or the sulfanyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new triazole-based compounds.
Medicine: Triazole derivatives are known for their therapeutic potential, and this compound is investigated for its possible use in drug development.
Industry: It is used in the development of corrosion inhibitors and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate: An intermediate in the synthesis process.
4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl derivatives: Compounds with similar triazole structures but different substituents.
Uniqueness: 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid is unique due to its specific combination of a triazole ring with a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoic acid |
InChI |
InChI=1S/C7H11N3O2S/c1-3-5(6(11)12)13-7-9-8-4-10(7)2/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
CXUPESJJWGZLNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)SC1=NN=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


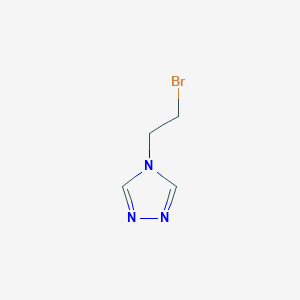
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12051909.png)
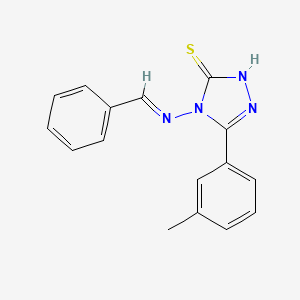

![3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051925.png)
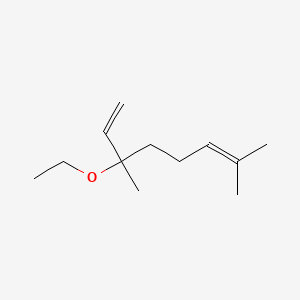


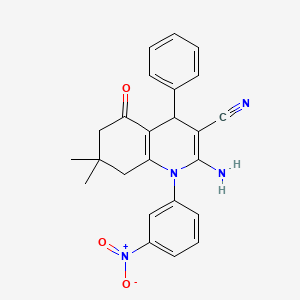
![2-Methoxyethyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12051955.png)



